alpha-Naphthoflavone-7,8-dihydrodiol alpha-Naphthoflavone-7,8-dihydrodiol
Brand Name: Vulcanchem
CAS No.: 86126-12-7
VCID: VC1607844
InChI: InChI=1S/C19H14O4/c20-15-9-8-13-12(18(15)22)6-7-14-16(21)10-17(23-19(13)14)11-4-2-1-3-5-11/h1-10,15,18,20,22H/t15-,18-/m1/s1
SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(C(C=C4)O)O
Molecular Formula: C19H14O4
Molecular Weight: 306.3 g/mol

alpha-Naphthoflavone-7,8-dihydrodiol

CAS No.: 86126-12-7

Cat. No.: VC1607844

Molecular Formula: C19H14O4

Molecular Weight: 306.3 g/mol

* For research use only. Not for human or veterinary use.

alpha-Naphthoflavone-7,8-dihydrodiol - 86126-12-7

Specification

CAS No. 86126-12-7
Molecular Formula C19H14O4
Molecular Weight 306.3 g/mol
IUPAC Name (7R,8R)-7,8-dihydroxy-2-phenyl-7,8-dihydrobenzo[h]chromen-4-one
Standard InChI InChI=1S/C19H14O4/c20-15-9-8-13-12(18(15)22)6-7-14-16(21)10-17(23-19(13)14)11-4-2-1-3-5-11/h1-10,15,18,20,22H/t15-,18-/m1/s1
Standard InChI Key ZFNQPAAYAWNESF-CRAIPNDOSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)[C@H]([C@@H](C=C4)O)O
SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(C(C=C4)O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(C(C=C4)O)O

Introduction

Chemical Identity and Properties

Molecular Identification

Alpha-Naphthoflavone-7,8-dihydrodiol, also known as 7,8-dihydroxy-alpha-naphthoflavone or ANF-7,8-diol, is a dihydroxylated derivative of alpha-naphthoflavone. It has the Chemical Abstracts Service (CAS) registry number 86126-12-7 and a molecular formula of C₁₉H₁₄O₄ . The compound has a molecular weight of 306.3 g/mol and is characterized by its specific chemical structure featuring hydroxyl groups at the 7 and 8 positions of the naphthoflavone backbone .

Structural Characteristics

The IUPAC name for this compound is (7R,8R)-7,8-dihydroxy-2-phenyl-7,8-dihydrobenzo[h]chromen-4-one . Its structure consists of a naphthoflavone skeleton with two hydroxyl groups in the 7,8-dihydrodiol arrangement. The InChIKey for this compound is ZFNQPAAYAWNESF-CRAIPNDOSA-N, which serves as a unique identifier in chemical databases . The compound features a phenyl ring attached to a chromenone system with a fused naphthalene-like structure containing the characteristic dihydrodiol moiety.

Metabolic Role and Formation

Relationship to Alpha-Naphthoflavone

Alpha-Naphthoflavone-7,8-dihydrodiol is a metabolic derivative of alpha-naphthoflavone (ANF), which is known for its role as both an antagonist of the aryl hydrocarbon receptor (AhR) and an inhibitor of cytochrome P450 activity . The parent compound, alpha-naphthoflavone, undergoes metabolic transformation to form this dihydrodiol metabolite through enzymatic processes involving cytochrome P450 enzymes .

Metabolic Transformation

The formation of alpha-Naphthoflavone-7,8-dihydrodiol occurs through a metabolic pathway similar to that observed with other polycyclic aromatic compounds. Research indicates that the initial metabolism rate of ANF is significantly higher in 2,3,7,8-tetrachlorodibenzodioxin (TCDD)-induced microsomes (4.9 ± 0.6 nmol/min per mg) compared to uninduced microsomes (0.5 ± 0.2 nmol/min per mg), suggesting that enzyme induction plays a crucial role in the formation of this metabolite .

Further Metabolism

Alpha-Naphthoflavone-7,8-dihydrodiol can be further metabolized to form a 7,8-diol epoxide, which appears to have significant toxicological implications. This conversion represents an important metabolic activation step that may contribute to the compound's biological effects . The toxicity of the resulting 7,8-diol epoxide cannot be effectively reversed by alpha-naphthoflavone itself, indicating the biological significance of this metabolic transformation .

Biological Activities and Mechanisms

Cytochrome P450 Interactions

Alpha-Naphthoflavone-7,8-dihydrodiol exhibits dual functionality with respect to cytochrome P450 enzymes, acting as both a substrate and an inhibitor for specific P450 isoforms. This dual role has important implications for drug metabolism and pharmacokinetics, as it can influence the metabolic activity of these enzymes and potentially affect the metabolism of other compounds.

Effects on Cellular Apoptosis

Research involving similar dihydrodiol metabolites, such as benzo[a]pyrene-7,8-dihydrodiol, has shown significant effects on apoptotic pathways. For instance, benzo[a]pyrene-7,8-dihydrodiol has been demonstrated to induce apoptosis in Daudi cells, with a 110% increase in apoptotic cells over control cultures after 18 hours of exposure . By 36 hours, this increase rose to 195%, indicating a time-dependent effect .

Modulation of Bcl-2 and Bax Proteins

Experimental studies have shown that dihydrodiol metabolites can affect pathways involving Bcl-2 and Bax cytosolic proteins, which are important regulators of apoptosis. Treatment with the 7,8-dihydrodiol metabolite of benzo[a]pyrene at 3 μM resulted in Bcl-2 protein expression that was only 52% of that seen in vehicle controls, while simultaneously producing a 257% increase in Bax expression . This shift in the Bcl-2/Bax ratio favors apoptotic cell death, highlighting the potential pro-apoptotic effects of dihydrodiol metabolites.

Biological Activities Comparison

The biological activities of alpha-Naphthoflavone-7,8-dihydrodiol can be compared to related compounds to understand its unique properties. While specific data on alpha-Naphthoflavone-7,8-dihydrodiol is limited, studies on similar dihydrodiol metabolites provide valuable insights into its potential biological effects.

Enzyme Kinetics and Metabolism

Comparative Enzyme Kinetics

Studies on similar dihydrodiol compounds have revealed important information about enzyme kinetics that may be relevant to understanding alpha-Naphthoflavone-7,8-dihydrodiol metabolism. For instance, research on benzo[a]pyrene-7,8-dihydrodiol (B[a]P-7,8-diol) has shown that cytochrome P450 isoforms (P450 1A1 and 1B1) have significantly greater catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub> values) than aldo-keto reductase (AKR) enzymes in metabolizing this compound at physiological pH .

Cofactor Influence on Metabolic Pathways

The metabolic fate of dihydrodiol compounds is significantly influenced by the ratio of cofactors present in the cellular environment. Studies have shown that varying the NADPH/NAD+ ratio can determine which metabolic pathway is favored for compounds like benzo[a]pyrene-7,8-dihydrodiol . At a molar ratio of 1:1000 (0.001 mM NADPH/1 mM NAD+), P450 and AKR isoforms perform equally well in the metabolism of B[a]P-7,8-diol, while increasing NADPH concentrations to a molar ratio of 1:100 favors the P450 activity by approximately 40-fold .

Table 1: Nicotinamide Adenine Dinucleotide Levels in A549 Cells and Their Influence on Metabolism

CofactorConcentration (pmol/10^6 cells)Ratio
NADH150 ± 20-
NAD+450 ± 50-
NADH/NAD+-0.32
NADPH130 ± 20-
NADP+33 ± 9-
NADPH/NADP+-4.0
NADPH/NAD+-0.28

This table illustrates the cellular cofactor levels that influence the metabolic fate of dihydrodiol compounds, with implications for alpha-Naphthoflavone-7,8-dihydrodiol metabolism .

Species-Specific Metabolic Variations

Comparative Metabolism Across Species

The metabolism of dihydrodiol compounds exhibits significant species-specific variations. Research involving 7,8-benzoflavone has shown that its effects on the formation of bay-region diol epoxides from benzo[e]pyrene 9,10-dihydrodiol varies markedly across species . In the absence of 7,8-benzoflavone, the formation of bay-region diol epoxides was low in all species except hamster, with human and mouse liver forming less than 5% of total metabolites as bay-region diol epoxides .

Enhancement of Metabolic Activation

The addition of 7,8-benzoflavone to microsomal incubations stimulates the formation of diol epoxides, but this stimulation is species-dependent. The most dramatic stimulation was observed with human and rabbit liver microsomes . This species-specific enhancement of metabolic activation has important implications for understanding the comparative toxicology of these compounds across different species.

Analytical Methods for Detection and Quantification

Analytical Techniques

Various analytical techniques can be employed to study alpha-Naphthoflavone-7,8-dihydrodiol and related compounds. These include high-performance liquid chromatography (HPLC), mass spectrometry, and spectral analysis methods such as multiphoton microscopy spectral analysis combined with linear unmixing, which has been used to identify parent compounds and metabolites in cellular systems .

Toxicological Significance and Applications

Role in Understanding Carcinogen Metabolism

Alpha-Naphthoflavone-7,8-dihydrodiol has significance in understanding the metabolic activation of carcinogens, particularly polycyclic aromatic hydrocarbons. Studies have shown that dihydrodiol metabolites can be further activated to form reactive epoxides that can bind to DNA and proteins, potentially initiating carcinogenesis . The compound's role in these pathways makes it valuable for toxicological research.

Modulation of Carcinogen Effects

Research has shown that certain compounds can modulate the effects of carcinogenic dihydrodiols. For example, docosahexaenoic acid (DHA) has been found to reduce the abundance of benzo[a]pyrene 7,8-dihydrodiol and the 3-hydroxybenzo[a]pyrene metabolites compared to other treatments . This suggests potential strategies for mitigating the toxicological effects of these compounds.

Research Applications

Alpha-Naphthoflavone-7,8-dihydrodiol has important applications in research settings, particularly in studies investigating enzyme inhibition, carcinogen metabolism, and cellular toxicity. Its interactions with cytochrome P450 enzymes and effects on cellular pathways make it a valuable tool for understanding the biochemical mechanisms underlying xenobiotic metabolism and toxicity.

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